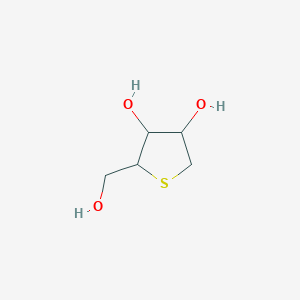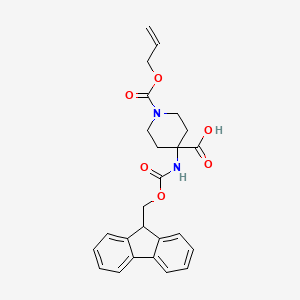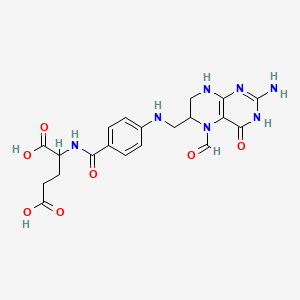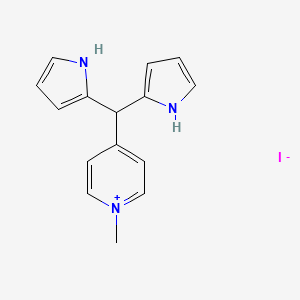
Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester is an organic compound with the molecular formula C10H11IO2. It is also known as methyl 4-iodo-2,6-dimethylbenzoate. This compound is a derivative of benzoic acid, where the hydrogen atoms at the 4th position are replaced by an iodine atom and the hydrogen atoms at the 2nd and 6th positions are replaced by methyl groups. The esterification of the carboxyl group with methanol results in the formation of the methyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester typically involves the iodination of 2,6-dimethylbenzoic acid followed by esterification. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid. The esterification process involves reacting the iodinated benzoic acid with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include 4-iodo-2,6-dimethylbenzoic acid.
Reduction: Products include 4-iodo-2,6-dimethylbenzyl alcohol.
Scientific Research Applications
Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid, which can further interact with biological targets. The methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-iodo-, methyl ester: Similar structure but lacks the methyl groups at the 2nd and 6th positions.
Benzoic acid, 2,4-dimethyl-, methyl ester: Similar structure but lacks the iodine atom.
Benzoic acid, 2,4-dichloro-, methyl ester: Similar structure but has chlorine atoms instead of iodine.
Uniqueness
Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester is unique due to the presence of both iodine and methyl groups, which impart distinct chemical and physical properties. The iodine atom enhances the compound’s reactivity in substitution reactions, while the methyl groups increase its hydrophobicity and stability.
Properties
CAS No. |
200627-65-2 |
|---|---|
Molecular Formula |
C10H11IO2 |
Molecular Weight |
290.10 g/mol |
IUPAC Name |
methyl 4-iodo-2,6-dimethylbenzoate |
InChI |
InChI=1S/C10H11IO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,1-3H3 |
InChI Key |
YZNLYRKXPCOKLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one](/img/structure/B12288815.png)
![1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B12288818.png)





![N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide](/img/structure/B12288843.png)

![[6,7-diacetyloxy-2-[[7-[[6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-hydroxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B12288857.png)



![6-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288885.png)
